N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
“N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound that contains several functional groups and structural features common in pharmaceuticals and psychoactive substances . It has a benzodioxole group, which is a common feature in many synthetic cathinones . Synthetic cathinones are a class of novel psychoactive substances (NPS) that have been a continuous and evolving problem for more than a decade .
Scientific Research Applications
Metabolism and Detection of Synthetic Cannabinoids : A study investigated the metabolism of synthetic cannabinoids, including compounds similar to the one , using human liver microsomes. This research is crucial for understanding the metabolic pathways and proposing marker metabolites to confirm the use of these substances (Cooman & Bell, 2019).
Synthesis and Characterisation of Derivatives : Another research focused on the synthesis and structural characterization of similar compounds, exploring their cytotoxic effects on cancer cell lines. This highlights the compound's potential in cancer research and therapy (Kelly et al., 2007).
Antimicrobial and Biological Activities : A study synthesized and screened derivatives of compounds similar to the one for their antimicrobial, antilipase, and antiurease activities. Some derivatives showed good to moderate activity against various microorganisms, indicating the compound's potential in antimicrobial research (Başoğlu et al., 2013).
Catalyst- and Solvent-Free Synthesis : Research demonstrated an efficient approach for the synthesis of similar compounds under catalyst- and solvent-free conditions, emphasizing the compound's relevance in green chemistry and sustainable practices (Moreno-Fuquen et al., 2019).
In Vitro Pharmacological Evaluation : Another study synthesized derivatives of similar compounds and evaluated their in vitro pharmacological activities, particularly focusing on their antiproliferative activities against cancer cell lines (Szabó et al., 2016).
Antifungal Potential Against Rot Fungi : A research synthesized novel benzofuran-1,2,3-triazole hybrids related to the compound and investigated their antifungal potential against various fungi, demonstrating the compound's potential in addressing fungal infections (Abedinifar et al., 2020).
Corrosion Inhibition in Acid Media : A study evaluated triazole Schiff bases, which are structurally similar, as corrosion inhibitors on mild steel in acidic environments. This indicates the compound's potential application in industrial and engineering contexts (Chaitra et al., 2015).
Anticancer Potential : Research synthesized N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, similar to the compound , and evaluated their potential as anticancer agents. This underscores the compound's relevance in developing new cancer therapies (Butler et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorophenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3/c18-12-2-1-3-13(7-12)22-9-14(20-21-22)17(23)19-8-11-4-5-15-16(6-11)25-10-24-15/h1-7,9H,8,10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAFILSPGNKSBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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